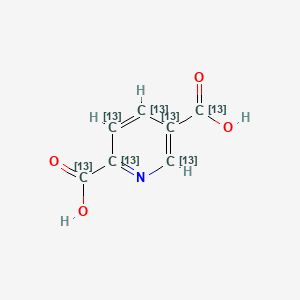

Acide 2,5-pyridinedicarboxylique-13C7

Vue d'ensemble

Description

2,5-Pyridinedicarboxylic Acid-13C7, also known as Isocinchomeronic acid, is a dicarboxylic derivative of pyridine . It is an organic compound and is considered a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates and in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method .

Synthesis Analysis

The synthesis of 2,5-Pyridinedicarboxylic Acid-13C7 has been reported in several studies. For instance, it has been used in the enzymatic synthesis of lignin derivable pyridine-based polyesters for the substitution of petroleum-derived plastics . Another study reported the use of 2,5-Pyridinedicarboxylic Acid-13C7 in the construction of a 2D Cu(II) coordination polymer .

Molecular Structure Analysis

The molecular structure of 2,5-Pyridinedicarboxylic Acid-13C7 has been analyzed using various spectroscopic techniques. The FTIR and FT-Raman spectra of 2,5-pyridine-dicarboxylic acid (PDA) have been recorded in the range 4000-450 cm⁻¹ and 4000-50 cm⁻¹, respectively .

Chemical Reactions Analysis

The biodegradation of 2,5-Pyridinedicarboxylic Acid-13C7 has been studied. A strain named YJ-5, which could utilize 2,5-PDA as the sole carbon source for growth, was isolated from pesticide-contaminated soil. This strain was identified as Agrobacterium sp. and it was found that 2,5-PDA was completely degraded within 7 days .

Applications De Recherche Scientifique

Acide 2,5-pyridinedicarboxylique-13C7 : Analyse exhaustive des applications de recherche scientifique

Biodégradation environnementale : L'this compound, également connu sous le nom d'acide 2,5-pyridinedicarbonyle-13C7, a été étudié pour son rôle dans la biodégradation des contaminants environnementaux. C'est un composé N-hétérocyclique courant que l'on trouve dans les sols, les sédiments et les eaux, et ses caractéristiques de dégradation sont importantes pour comprendre les processus de biorémediation de ces polluants .

Chimie analytique : En tant que matériau de référence certifié, l'this compound est utilisé en chimie analytique pour une analyse de données extrêmement précise et fiable. Il aide à calibrer les instruments et à valider les méthodes, garantissant la précision des mesures dans les études de recherche .

Études sur les composés bioactifs : Ce composé a été identifié comme une molécule bioactive présentant une forte sélectivité dans le blocage de certaines voies biologiques. Par exemple, il peut inhiber l'activation de CD74 par D-DT, ce qui est important dans la recherche immunologique et le développement de médicaments .

Dégradation des pesticides : En recherche agricole, l'this compound peut être utilisé pour étudier la dégradation des pesticides dans les sols contaminés. Comprendre son interaction avec les pesticides peut conduire à des stratégies plus efficaces pour la décontamination des sols .

Mécanisme D'action

Target of Action

The primary target of 2,5-Pyridinedicarboxylic Acid-13C7, also known as 2,5-Pyridinedicarbonyl Acid-13C7, is the bacterium Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxylic Acid-13C7 as the sole carbon source for growth .

Mode of Action

The compound interacts with its target by serving as a carbon source. The bacterium Agrobacterium sp. strain YJ-5 is capable of degrading 2,5-Pyridinedicarboxylic Acid-13C7 completely within 7 days . The degradation process involves the conversion of 2,5-Pyridinedicarboxylic Acid-13C7 into 6-hydroxy-2,5-Pyridinedicarboxylic Acid when the electron acceptor 2,6-dichlorophenolindophenol (DCIP) is employed .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,5-Pyridinedicarboxylic Acid-13C7 by Agrobacterium spIt is known that the process results in the formation of a new intermediate, 6-hydroxy-2,5-pyridinedicarboxylic acid .

Pharmacokinetics

Result of Action

The result of the action of 2,5-Pyridinedicarboxylic Acid-13C7 is the biodegradation of the compound, leading to the formation of 6-hydroxy-2,5-Pyridinedicarboxylic Acid . This suggests that the compound could potentially be used in bioremediation strategies to clean up environments contaminated with 2,5-Pyridinedicarboxylic Acid-13C7.

Action Environment

The action of 2,5-Pyridinedicarboxylic Acid-13C7 is influenced by environmental factors such as temperature, pH, and substrate concentration. The optimal growth conditions for Agrobacterium sp. strain YJ-5, the bacterium that degrades this compound, are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 .

Safety and Hazards

2,5-Pyridinedicarboxylic Acid-13C7 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,5-Pyridinedicarboxylic Acid-13C7 can be utilized as the sole carbon source for growth by certain bacteria, such as Agrobacterium sp. strain YJ-5 . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The compound is completely degraded within 7 days under optimal growth conditions .

Cellular Effects

2,5-Pyridinedicarboxylic Acid-13C7 has been found to have a significant impact on various types of cells and cellular processes . It effectively blocks the D-DT induced activation of CD74 and demonstrates an impressive 79-fold selectivity for D-DT .

Molecular Mechanism

The molecular mechanism of 2,5-Pyridinedicarboxylic Acid-13C7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It effectively blocks the D-DT induced activation of CD74 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyridinedicarboxylic Acid-13C7 change over time . It is completely degraded within 7 days

Metabolic Pathways

2,5-Pyridinedicarboxylic Acid-13C7 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and could also have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662181 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.068 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189695-39-3 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)

![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)